Shi Epoxidation Oxazolidinone Ethyl Catalyst Shi Epoxidation Oxazolidinone Ethyl Catalyst
Brand Name: Vulcanchem
CAS No.: 879880-79-2
VCID: VC8364528
InChI: InChI=1S/C18H21NO6/c1-4-11-5-7-12(8-6-11)19-10-18(25-16(19)21)15(20)14-13(9-22-18)23-17(2,3)24-14/h5-8,13-14H,4,9-10H2,1-3H3/t13-,14-,18+/m1/s1
SMILES: CCC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O
Molecular Formula: C18H21NO6
Molecular Weight: 347.4 g/mol

Shi Epoxidation Oxazolidinone Ethyl Catalyst

CAS No.: 879880-79-2

Cat. No.: VC8364528

Molecular Formula: C18H21NO6

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Shi Epoxidation Oxazolidinone Ethyl Catalyst - 879880-79-2

Specification

CAS No. 879880-79-2
Molecular Formula C18H21NO6
Molecular Weight 347.4 g/mol
IUPAC Name (3'aR,5S,7'aR)-3-(4-ethylphenyl)-2',2'-dimethylspiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione
Standard InChI InChI=1S/C18H21NO6/c1-4-11-5-7-12(8-6-11)19-10-18(25-16(19)21)15(20)14-13(9-22-18)23-17(2,3)24-14/h5-8,13-14H,4,9-10H2,1-3H3/t13-,14-,18+/m1/s1
Standard InChI Key FLYFZOSQSKQBNR-LBTNJELSSA-N
Isomeric SMILES CCC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O
SMILES CCC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O
Canonical SMILES CCC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The catalyst’s spirocyclic framework integrates a dioxolo[4,5-c]pyran ring fused to an oxazolidinone moiety, enforcing a rigid conformation that minimizes epimerization and stabilizes the reactive dioxirane intermediate . Key structural features include:

  • Stereogenic Centers: The (3aR,5'S,7aR) configuration creates a chiral environment critical for enantioselectivity .

  • Oxazolidinone Group: This electron-withdrawing component enhances the electrophilicity of the ketone precursor, accelerating dioxirane formation while reducing undesired Baeyer-Villiger decomposition .

  • 4-Ethylphenyl Substituent: Positioned at C3', the ethyl group fine-tunes steric bulk and π-π interactions with alkene substrates, particularly improving selectivity for cis-olefins .

Table 1: Molecular Properties of the Shi Oxazolidinone Ethyl Catalyst

PropertyValueSource
Molecular FormulaC₁₈H₂₁NO₆
Molecular Weight347.4 g/mol
CAS Number879880-79-2
IUPAC Name(3aR,5'S,7aR)-3'-(4-Ethylphenyl)-2,2-dimethyldihydrospiro[ dioxolo[4,5-c]pyran-6,5'-oxazolidine]-2',7(7aH)-dione
Key Functional GroupsOxazolidinone, spiroketal, ethylphenyl

Synthesis and Stability Enhancements

The catalyst is synthesized from D-fructose in a three-step sequence:

  • Ketal Formation: Treatment of fructose with acetone and HClO₄ yields a protected furanose intermediate .

  • Oxidation: PCC (pyridinium chlorochromate) oxidizes the anomeric position to a ketone .

  • Oxazolidinone Incorporation: Reaction with 4-ethylphenyl isocyanate introduces the oxazolidinone moiety, completing the spirocyclic structure .

Modifications to earlier Shi catalysts addressed stability issues:

  • Electron-Withdrawing Groups: Replacing ketal acetals with oxazolidinones (as in this catalyst) suppresses Baeyer-Villiger degradation, enabling catalytic use at 1–5 mol% loadings versus 20–30 mol% for prior analogs .

  • pH Optimization: Operating at pH 10.5 minimizes oxone autodecomposition while maintaining catalyst integrity .

Mechanism of Enantioselective Epoxidation

Dioxirane Formation

The ketone precursor reacts with oxone (KHSO₅) to generate a dioxirane intermediate. The oxazolidinone’s electron-withdrawing nature stabilizes the transition state for dioxirane formation, as shown by DFT calculations :

Ketone+HSO5Dioxirane+HSO4\text{Ketone} + \text{HSO}_5^- \rightarrow \text{Dioxirane} + \text{HSO}_4^-

Oxygen Transfer to Alkenes

Experimental 13C^{13}\text{C} kinetic isotope effects (KIE = 1.029 at β-position, 1.003 at α-position) reveal an asynchronous transition state where the β C–O bond forms ahead of the α bond . This asynchronicity arises from:

  • Steric Guidance: The oxazolidinone’s ethylphenyl group directs alkene approach to the si-face, while the spirocyclic framework blocks the re-face .

  • Conformational Flexibility: Transition structures with natural asynchronicity (resembling unhindered models) exhibit lower activation barriers .

Table 2: Enantioselectivity in Shi Epoxidation with Oxazolidinone Catalyst

SubstrateConditionsee (%)ConfigurationReference
cis-Styrene-10°C, 12 h92(R,R)
trans-β-MethylstyrenepH 10.5, 8 h98(R,R)
Terminal Alkene (R=Bu)0°C, 8 h64(R)

Substrate Scope and Limitations

The ethyl oxazolidinone catalyst excels with:

  • cis-Disubstituted Alkenes: π-Conjugating groups (e.g., aryl, ester) proximal to the oxazolidinone achieve 82–92% ee due to favorable steric and electronic interactions .

  • Trisubstituted Alkenes: High enantioselectivity (up to 98% ee) stems from restricted rotation in the transition state .

Challenges persist with:

  • Terminal Alkenes: Moderate ee (64%) due to reduced steric differentiation .

  • Electron-Deficient Alkenes: α,β-Unsaturated esters require modified catalysts (e.g., acetate-substituted analogs) for >90% ee .

Comparative Analysis with Other Shi Catalysts

Table 3: Performance of Shi Catalysts in Epoxidation

CatalystKey FeatureOptimal Substrateee Range (%)Loading (mol%)
Oxazolidinone Ethyl4-Ethylphenylcis-Olefins64–921–5
Fructose Ketone 54Fused ketaltrans-Olefins90–9820–30
Acetate-Substituted 64Electron-withdrawing acetateα,β-Unsaturated esters95–985–10

The ethyl oxazolidinone variant outperforms earlier catalysts in cis-olefin epoxidation due to tailored steric bulk, while maintaining low loadings .

Industrial and Synthetic Applications

  • Pharmaceutical Intermediates: Used in synthesizing epothilones and taxane analogs, where stereochemical precision is critical .

  • Green Chemistry: Operates without transition metals, reducing heavy metal waste .

  • Scale-Up Protocols: Hydrogen peroxide can replace oxone, improving safety and cost-efficiency .

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